molecular formula C17H17NO4 B5471489 Methyl 3-[(4-acetamidophenoxy)methyl]benzoate

Methyl 3-[(4-acetamidophenoxy)methyl]benzoate

Cat. No.: B5471489
M. Wt: 299.32 g/mol
InChI Key: QMLNYKMBSXVZPJ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-acetamidophenoxy)methyl]benzoate is an organic compound with the empirical formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of an acetamidophenoxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-acetamidophenoxy)methyl]benzoate typically involves the esterification of 3-[(4-acetamidophenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-[(4-acetamidophenoxy)methyl]benzoic acid+methanolacid catalystMethyl 3-[(4-acetamidophenoxy)methyl]benzoate+water\text{3-[(4-acetamidophenoxy)methyl]benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-[(4-acetamidophenoxy)methyl]benzoic acid+methanolacid catalyst​Methyl 3-[(4-acetamidophenoxy)methyl]benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-acetamidophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Hydrolysis: 3-[(4-acetamidophenoxy)methyl]benzoic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-acetamidophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-acetamidophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-acetamidophenoxy)methyl]benzoate
  • Methyl 3-[(4-nitrophenoxy)methyl]benzoate
  • Methyl 3-[(4-hydroxyphenoxy)methyl]benzoate

Uniqueness

Methyl 3-[(4-acetamidophenoxy)methyl]benzoate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

methyl 3-[(4-acetamidophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-15-6-8-16(9-7-15)22-11-13-4-3-5-14(10-13)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLNYKMBSXVZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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